molecular formula C25H20N4O5 B227846 (E)-4-[4-(1H-benzimidazol-2-ylcarbamoyl)-N-[(2-hydroxyphenyl)methyl]anilino]-4-oxobut-2-enoic acid

(E)-4-[4-(1H-benzimidazol-2-ylcarbamoyl)-N-[(2-hydroxyphenyl)methyl]anilino]-4-oxobut-2-enoic acid

Katalognummer B227846
Molekulargewicht: 456.4 g/mol
InChI-Schlüssel: KKRGKFYVWCVIDE-BUHFOSPRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-4-[4-(1H-benzimidazol-2-ylcarbamoyl)-N-[(2-hydroxyphenyl)methyl]anilino]-4-oxobut-2-enoic acid, also known as BIX-01294, is a small molecule inhibitor that targets G9a, a histone methyltransferase enzyme that is involved in the regulation of gene expression. BIX-01294 has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research.

Wirkmechanismus

(E)-4-[4-(1H-benzimidazol-2-ylcarbamoyl)-N-[(2-hydroxyphenyl)methyl]anilino]-4-oxobut-2-enoic acid targets G9a, a histone methyltransferase enzyme that is involved in the regulation of gene expression. G9a is responsible for the methylation of histone H3 at lysine 9 (H3K9), which is associated with gene silencing. (E)-4-[4-(1H-benzimidazol-2-ylcarbamoyl)-N-[(2-hydroxyphenyl)methyl]anilino]-4-oxobut-2-enoic acid inhibits the activity of G9a, leading to a decrease in H3K9 methylation and an increase in gene expression.
Biochemical and Physiological Effects:
(E)-4-[4-(1H-benzimidazol-2-ylcarbamoyl)-N-[(2-hydroxyphenyl)methyl]anilino]-4-oxobut-2-enoic acid has been shown to have various biochemical and physiological effects. Studies have shown that (E)-4-[4-(1H-benzimidazol-2-ylcarbamoyl)-N-[(2-hydroxyphenyl)methyl]anilino]-4-oxobut-2-enoic acid can inhibit the growth and proliferation of cancer cells, induce apoptosis, and increase the expression of tumor suppressor genes. (E)-4-[4-(1H-benzimidazol-2-ylcarbamoyl)-N-[(2-hydroxyphenyl)methyl]anilino]-4-oxobut-2-enoic acid has also been shown to have anti-inflammatory effects and to protect against ischemia-reperfusion injury.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using (E)-4-[4-(1H-benzimidazol-2-ylcarbamoyl)-N-[(2-hydroxyphenyl)methyl]anilino]-4-oxobut-2-enoic acid in lab experiments is its specificity for G9a. (E)-4-[4-(1H-benzimidazol-2-ylcarbamoyl)-N-[(2-hydroxyphenyl)methyl]anilino]-4-oxobut-2-enoic acid has been shown to selectively inhibit G9a without affecting other histone methyltransferases. However, one limitation of using (E)-4-[4-(1H-benzimidazol-2-ylcarbamoyl)-N-[(2-hydroxyphenyl)methyl]anilino]-4-oxobut-2-enoic acid is its relatively low potency, which may require higher concentrations of the compound to achieve the desired effect.

Zukünftige Richtungen

There are several future directions for the study of (E)-4-[4-(1H-benzimidazol-2-ylcarbamoyl)-N-[(2-hydroxyphenyl)methyl]anilino]-4-oxobut-2-enoic acid. One area of research is the development of more potent and selective G9a inhibitors. Another area of research is the investigation of the potential therapeutic applications of (E)-4-[4-(1H-benzimidazol-2-ylcarbamoyl)-N-[(2-hydroxyphenyl)methyl]anilino]-4-oxobut-2-enoic acid in various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, the effects of (E)-4-[4-(1H-benzimidazol-2-ylcarbamoyl)-N-[(2-hydroxyphenyl)methyl]anilino]-4-oxobut-2-enoic acid on epigenetic regulation and gene expression are still being studied, and further research is needed to fully understand the mechanisms underlying its biological effects.

Synthesemethoden

(E)-4-[4-(1H-benzimidazol-2-ylcarbamoyl)-N-[(2-hydroxyphenyl)methyl]anilino]-4-oxobut-2-enoic acid can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis starts with the preparation of 2-aminobenzimidazole, which is then reacted with 2-bromoacetophenone to form 2-(1-benzimidazol-2-yl)-1-phenylethanone. This intermediate is then reacted with 4-(hydroxymethyl)aniline to form the final product, (E)-4-[4-(1H-benzimidazol-2-ylcarbamoyl)-N-[(2-hydroxyphenyl)methyl]anilino]-4-oxobut-2-enoic acid.

Wissenschaftliche Forschungsanwendungen

(E)-4-[4-(1H-benzimidazol-2-ylcarbamoyl)-N-[(2-hydroxyphenyl)methyl]anilino]-4-oxobut-2-enoic acid has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Studies have shown that (E)-4-[4-(1H-benzimidazol-2-ylcarbamoyl)-N-[(2-hydroxyphenyl)methyl]anilino]-4-oxobut-2-enoic acid can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. (E)-4-[4-(1H-benzimidazol-2-ylcarbamoyl)-N-[(2-hydroxyphenyl)methyl]anilino]-4-oxobut-2-enoic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Eigenschaften

Produktname

(E)-4-[4-(1H-benzimidazol-2-ylcarbamoyl)-N-[(2-hydroxyphenyl)methyl]anilino]-4-oxobut-2-enoic acid

Molekularformel

C25H20N4O5

Molekulargewicht

456.4 g/mol

IUPAC-Name

(E)-4-[4-(1H-benzimidazol-2-ylcarbamoyl)-N-[(2-hydroxyphenyl)methyl]anilino]-4-oxobut-2-enoic acid

InChI

InChI=1S/C25H20N4O5/c30-21-8-4-1-5-17(21)15-29(22(31)13-14-23(32)33)18-11-9-16(10-12-18)24(34)28-25-26-19-6-2-3-7-20(19)27-25/h1-14,30H,15H2,(H,32,33)(H2,26,27,28,34)/b14-13+

InChI-Schlüssel

KKRGKFYVWCVIDE-BUHFOSPRSA-N

Isomerische SMILES

C1=CC=C(C(=C1)CN(C2=CC=C(C=C2)C(=O)NC3=NC4=CC=CC=C4N3)C(=O)/C=C/C(=O)O)O

SMILES

C1=CC=C(C(=C1)CN(C2=CC=C(C=C2)C(=O)NC3=NC4=CC=CC=C4N3)C(=O)C=CC(=O)O)O

Kanonische SMILES

C1=CC=C(C(=C1)CN(C2=CC=C(C=C2)C(=O)NC3=NC4=CC=CC=C4N3)C(=O)C=CC(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.